5-(Piperidin-4-yl)-1,2-dihydropyridin-2-one hydrochloride
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Overview
Description
5-(Piperidin-4-yl)-1,2-dihydropyridin-2-one hydrochloride: is a heterocyclic compound that features a piperidine ring fused to a dihydropyridinone moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-4-yl)-1,2-dihydropyridin-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine derivatives with suitable aldehydes or ketones, followed by cyclization and subsequent reduction. The reaction conditions often require the use of catalysts such as palladium or nickel, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in its pure hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
5-(Piperidin-4-yl)-1,2-dihydropyridin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the dihydropyridinone moiety to a fully saturated pyridinone.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or nickel catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Fully saturated pyridinone derivatives.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Scientific Research Applications
5-(Piperidin-4-yl)-1,2-dihydropyridin-2-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic, anti-inflammatory, or antipsychotic agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-(Piperidin-4-yl)-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1,4-Disubstituted piperidines: These compounds share a similar piperidine core but differ in their substitution patterns.
Piperidinones: Compounds with a similar dihydropyridinone moiety but different substituents on the piperidine ring
Uniqueness
5-(Piperidin-4-yl)-1,2-dihydropyridin-2-one hydrochloride is unique due to its specific combination of a piperidine ring and a dihydropyridinone moiety, which imparts distinct chemical and pharmacological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C10H15ClN2O |
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Molecular Weight |
214.69 g/mol |
IUPAC Name |
5-piperidin-4-yl-1H-pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c13-10-2-1-9(7-12-10)8-3-5-11-6-4-8;/h1-2,7-8,11H,3-6H2,(H,12,13);1H |
InChI Key |
FKRKABUHUJRVET-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CNC(=O)C=C2.Cl |
Origin of Product |
United States |
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